molecular formula C10H10N4NaO2S+ B000164 Sulfadiazine sodium CAS No. 547-32-0

Sulfadiazine sodium

Cat. No. B000164
CAS RN: 547-32-0
M. Wt: 272.26 g/mol
InChI Key: JLDCNMJPBBKAHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfadiazine sodium and its derivatives involves various chemical reactions that highlight its versatility and the potential for creating compounds with specific characteristics. Notably, the green electrochemical synthesis of silver sulfadiazine microcrystals presents a fast, environmentally friendly method, demonstrating the compound's adaptability in synthesis processes (Zivari Moshfegh et al., 2019). Another example is the synthesis of sulfadiazine-polylactide, which introduces sulfadiazine by sulfonic acid amide group to the hydroxyl group side of biodegradable polylactide, showcasing innovative approaches to drug carrier development (Chan-ting, 2005).

Molecular Structure Analysis

The molecular structure of sulfadiazine sodium and its derivatives has been elucidated through various techniques, including X-ray diffraction and spectroscopy. The crystal structures of sulfadiazine derivatives reveal insights into their molecular interactions and potential binding mechanisms with biological targets. For instance, studies on sulfadiazine Schiff base ligands derived from sulfonamide have provided detailed information on their molecular structures, highlighting differences due to the use of sulfadiazine sodium salt in synthesis (Salehi et al., 2019).

Chemical Reactions and Properties

Sulfadiazine sodium undergoes various chemical reactions that influence its properties and applications. The reaction of sulfadiazine with sodium 1,2-naphtoquinone-4-sulfonate illustrates the compound's reactivity, forming a red-colored condensation product that has been utilized for spectrophotometric determinations (Amal & Demir, 1968). These reactions not only demonstrate the compound's chemical versatility but also its potential for analytical applications.

Physical Properties Analysis

The solubility of sulfadiazine sodium in various solvents, including ethanol and water mixtures, has been extensively studied, revealing its solubility behavior across different solvent systems. Thermodynamic studies provide insights into the dissolution processes of sulfadiazine sodium, emphasizing the effects of solvent composition on its solubility and highlighting the importance of understanding these properties for pharmaceutical formulations (Delgado & MARTÍNEZ R., 2010).

Chemical Properties Analysis

The chemical properties of sulfadiazine sodium, such as its reactivity and interactions with other molecules, play a crucial role in its applications. Studies on its interactions with DNA and proteins, for example, provide valuable information on the molecular basis of its biological activity and its potential side effects on molecular levels. The interaction studies using multispectroscopic methods and molecular modeling have shown how sulfadiazine sodium interacts with biological molecules, providing insights into its mechanism of action and potential therapeutic applications (Geng et al., 2013).

Scientific Research Applications

1. Stability of Sulfadiazine Sodium Injection IV

  • Application Summary: This study investigated the stability of Sulfadiazine Sodium Injection IV. The research focused on the ability of certain antioxidants to retard the formation of color in ampuls of sulfadiazine sodium solution prepared in a nitrogen atmosphere .
  • Methods of Application: The study used a Warburg Constant Volume Respirometer to estimate oxygen uptake in solutions of sulfadiazine sodium with various antioxidants at different hydrogen ion concentrations . The antioxidants evaluated included ascorbic acid, p-aminophenol, hydroquinone, sodium formaldehyde sulfoxylate, sodium sulfite, and twt-butyl hydroquinone .
  • Results: The rate of oxygen consumption in these solutions was found to be directly related to the ability of the antioxidant to deter color formation in ampuls of sulfadiazine sodium solutions . The tests showed sodium sulfite to have the greatest activity in the system under the conditions of study .

2. Antimicrobial Activity of Sulfadiazine Sodium with β-cyclodextrin Supramolecular Systems

  • Application Summary: This research studied the antimicrobial activity of sulfadiazine sodium salt (SDS) when used in conjunction with β-cyclodextrin (βCD) and its derivatives . The aim was to improve drug bioavailability by supramolecular interaction between host and guest molecules .
  • Methods of Application: The study used isothermal titration calorimetry and nuclear magnetic resonance experiments to confirm the interaction between the species in solution . These solutions were then tested in vitro against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae .
  • Results: The diffusion tests revealed that the inclusion compounds (ICs) were more efficient against Staphylococcus aureus and Pseudomonas aeruginosa than the free SDS molecule . In addition, for Escherichia coli, the ICs with MβCD were more effective than the other ICs and pure SDS .

3. Degradation of Sulfadiazine by UV/Oxone

  • Application Summary: This study explored the degradation of Sulfadiazine (SDZ), a typical persistent sulfonamide antibiotic, by UV/Oxone (potassium monopersulfate compound). The research focused on the roles of reactive oxidative species and the formation of disinfection byproducts .
  • Methods of Application: The study used radical quenching tests to suggest that radical oxidation, including HO•, SO4•−, and reactive chlorine species (RCS), played an important role by UV/Oxone . It further verified that concentration and distribution of HO•, SO4•−, and RCS were pH-dependent .
  • Results: The SDZ degradation rate was firstly increased and then decreased by Cl− and HCO3− (0–10 mM); HA (0–10 mg L−1) exhibited insignificant influence on SDZ degradation . The degradation pathways of SDZ during UV/Oxone and formation pathways of five disinfection byproducts during subsequent chlorination were proposed .

4. Determination of Sulfadiazine in Aquaculture Wastewater

  • Application Summary: This research developed a new, simple, and low-cost method based on the glassy carbon electrode electrochemical sensor for the detection of sulfadiazine in aquaculture wastewater .
  • Methods of Application: The study used differential pulse voltammetry and cyclic voltammetry in the three-electrode system to study and optimize the electrochemical performance of the sensor . The optimal electrolyte was acetic acid-sodium acetate buffer, and the optimal pH was 4.0 .
  • Results: The newly established method showed satisfactory results for detecting sulfadiazine in aquaculture wastewater. The concentration of sulfadiazine and the peak current intensity showed a linear relationship in the range of 20 to 300 μmol/L, and the limit of detection was 6.14 μmol/L . The recovery rate of standard addition was 87–95%, with satisfactory reproducibility and low interference .

5. Topical Cure of Infected Burns

  • Application Summary: Sulfadiazine Sodium Salt (SDS) is a short-acting sulfonamide usually used for the topical cure of infected burns .
  • Methods of Application: The SDS is applied topically to the infected burns. The exact method of application can vary depending on the severity and location of the burn .
  • Results: The application of SDS to infected burns can help prevent infection and promote healing .

6. Treatment of Toxoplasmosis

  • Application Summary: SDS is used in combination with pyrimethamine to treat toxoplasmosis .
  • Methods of Application: The exact method of application can vary depending on the severity of the infection and the patient’s overall health .
  • Results: The combination of SDS and pyrimethamine has been shown to be effective in treating toxoplasmosis .

properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDCNMJPBBKAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N4NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203152
Record name Sulfadiazine sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfadiazine sodium

CAS RN

547-32-0
Record name Sulfadiazine sodium [USP:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfadiazine sodium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfadiazine sodium
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Record name SULFADIAZINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84CS1P306F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
740
Citations
C Jin, Q Chen, R Sun, Q Zhou, J Liu - Ecotoxicology, 2009 - Springer
… Investigation of the toxic effects of three veterinary drugs [sulfadiazine sodium (SDS), … The toxic effects of sulfadiazine sodium and sulfamonometh-oxine sodium on the three …
Number of citations: 72 link.springer.com
S Geng, G Liu, W Li, F Cui - Luminescence, 2013 - Wiley Online Library
Interactions of sulfadiazine sodium (SD‐Na) with calf thymus DNA (ctDNA) and human serum albumin (HSA) were studied using fluorescence spectroscopy, UV absorption …
MM Ghanem, SA Abu-Lafi - Scientia Pharmaceutica, 2013 - mdpi.com
… combination of two antibacterial substances, sulfadiazine sodium (SDZS) and trimethoprim (… Figure 1 portrays the chemical structures of the two active ingredients, sulfadiazine sodium (…
Number of citations: 15 www.mdpi.com
C Wheeler, N Plummer - Annals of Internal Medicine, 1942 - acpjournals.org
Excerpt Sulfadiazine (2-sulfanilamido-pyrimidine) and sodium sulfadiazine are following sulfathiazole and sodium sulfathiazole in experimental and clinical trial just as these thiazole …
Number of citations: 18 www.acpjournals.org
FS Hom, J Autian - The Bulletin of the American Society of …, 1957 - academic.oup.com
… The objective of the second phase of this study was to study the stability of sulfadiazine sodium injections in order to recommend a formula and a method of preparation. …
Number of citations: 4 academic.oup.com
MM Xu, YL Zhao, QS Yan - Water Science and Technology, 2015 - iwaponline.com
… capacity of sulfadiazine sodium and favorable stability during the photocatalytic reaction. … Sulfadiazine sodium (SD-Na) is one of most widely used sulfonamide antibiotics and exists as …
Number of citations: 20 iwaponline.com
C Ding, C Zhou, Y Fan, Q Liu… - Journal of Applied …, 2022 - Wiley Online Library
… rate of sulfadiazine sodium in PLA/sulfadiazine sodium/… release rate of sulfadiazine sodium in PLA/sulfadiazine sodium/… release rate of sulfadiazine sodium in PLA/sulfadiazine sodium/…
Number of citations: 6 onlinelibrary.wiley.com
CJ Swartz, J Autian - Journal of the American Pharmaceutical …, 1958 - Wiley Online Library
… The addition of certain antioxidants to ampuls of sulfadiazine sodium solution prepared in a … agents to utilize available oxygen in Sulfadiazine sodium solutions at various hydrogen ion …
Number of citations: 1 onlinelibrary.wiley.com
Y Bai, Q Su, J Xiao, F Feng, X Yang - Talanta, 2020 - Elsevier
… Importantly, the fluorescence of SiNPs could be specifically quenched by sulfadiazine sodium (SD-Na… , the proposed strategy here broadened the ways of assaying sulfadiazine sodium. …
Number of citations: 7 www.sciencedirect.com
Y Bai, J Liu, F Feng, X Yang - Colloids and Surfaces A: Physicochemical …, 2020 - Elsevier
… Sulfadiazine sodium (SD-Na), functioning as one member of broad-spectrum antibiotics, … sulfadiazine sodium. In brief, CdTe quantum dots were utilized to detect sulfadiazine sodium [25]…
Number of citations: 9 www.sciencedirect.com

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